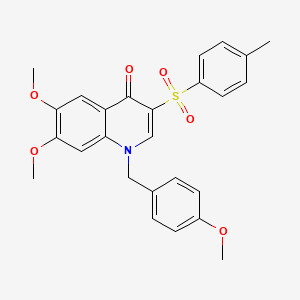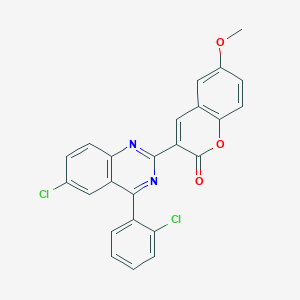
1-(4-Chlorobenzoyl)indoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Chlorobenzoyl)indoline-2-carboxamide” is a derivative of indole-2-carboxamides . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
The synthesis of indole-2-carboxamides involves various strategies . A series of indole-based derivatives were designed and synthesized . The synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Scientific Research Applications
Allosteric Modulation of Cannabinoid Receptor 1 (CB1)
Indole-2-carboxamides have been explored for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). The optimization of chemical functionalities on the indole-2-carboxamide structure significantly impacts their binding affinity and cooperativity, suggesting potential therapeutic applications in modulating cannabinoid receptor activity (Khurana et al., 2014).
Antituberculosis Agents
Research has identified indole-2-carboxamides as a promising class of antituberculosis agents. Structural modifications to these compounds have been shown to improve their activity against Mycobacterium tuberculosis, highlighting their potential as new therapeutic agents for tuberculosis (Kondreddi et al., 2013).
Synthesis of Chiral Compounds
The asymmetric synthesis of (S)-2-Indolinecarboxylic acid, a chiral compound used in ACE inhibitors, demonstrates the utility of indoline derivatives in producing enantiopure pharmaceutical ingredients. This synthesis process combines biocatalysis and homogeneous catalysis, illustrating the compound's role in efficient drug synthesis (de Lange et al., 2011).
Chemical Synthesis and Medicinal Chemistry
Indole derivatives have been employed in the rapid synthesis of diversely functionalized compounds, serving as useful intermediates in medicinal chemistry research. These synthetic approaches enable the production of compounds with potential therapeutic applications (Grant et al., 2011).
Molecular Docking and Anti-inflammatory Drugs
Indole acetamide derivatives have been synthesized and characterized for their anti-inflammatory activity through in silico modeling studies. These studies target specific domains of cyclooxygenase enzymes, demonstrating the compound's potential in designing anti-inflammatory drugs (Al-Ostoot et al., 2020).
Mechanism of Action
Target of Action
The primary target of 1-(4-Chlorobenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . This protein plays a crucial role in the survival and proliferation of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with MmpL3, inhibiting its function . This binding disrupts the normal function of the transporter, leading to a decrease in the growth of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of MmpL3 affects the lipid transport pathways within Mycobacterium tuberculosis . MmpL3 is involved in the transport of mycolic acids, which are essential components of the mycobacterial cell wall . By inhibiting MmpL3, this compound disrupts the formation of the cell wall, leading to impaired growth and survival of the bacteria .
Pharmacokinetics
Similar indoline-2-carboxamides have demonstrated excellent pharmacokinetic properties, including good brain penetration . This suggests that this compound may also have favorable ADME properties, but further studies are needed to confirm this.
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the function of MmpL3, the compound impairs the formation of the mycobacterial cell wall, leading to decreased bacterial growth .
Future Directions
It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs .
Biochemical Analysis
Biochemical Properties
1-(4-Chlorobenzoyl)indoline-2-carboxamide, like other indole derivatives, can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The presence of the carboxamide moiety in indole derivatives is responsible for these interactions .
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It has been suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-(4-chlorobenzoyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-12-7-5-10(6-8-12)16(21)19-13-4-2-1-3-11(13)9-14(19)15(18)20/h1-8,14H,9H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFJEJVCLZHLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
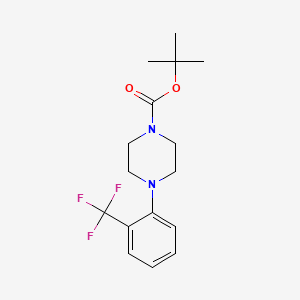
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2782319.png)
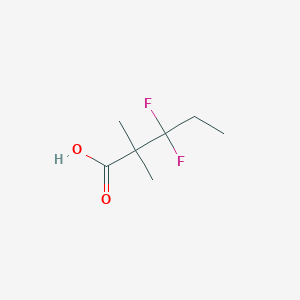
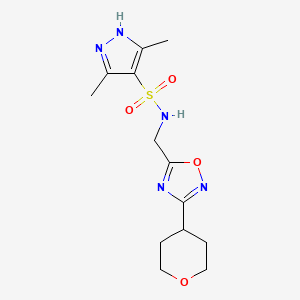
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2782324.png)
![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2782327.png)
![6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2782328.png)
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2782329.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2782330.png)
![N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2782334.png)
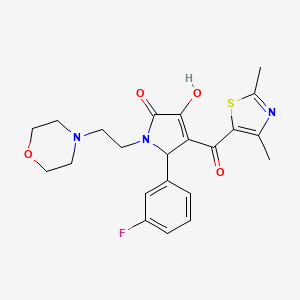
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2782337.png)
